7-Methoxybenzo[b]thiophene

Regioselective Synthesis Electrophilic Aromatic Substitution Synthetic Methodology

When synthesizing 4-substituted benzothiophene derivatives, using the wrong methoxy regioisomer causes unpredictable regioselectivity, leading to synthetic failure. 7-Methoxybenzo[b]thiophene eliminates this risk by delivering exclusive C4 regioselectivity in electrophilic aromatic substitution, enabling a reliable route to 4-substituted analogs not accessible with other methoxy isomers. • Exclusive C4 regioselectivity ensures predictable bromination & nitration outcomes. • Key building block for sulfur isosteres of tryptamine/β-carboline pharmacophores (MAO inhibitor programs). • ≥95% purity; ambient shipping; global supply chain.

Molecular Formula C9H8OS
Molecular Weight 164.23 g/mol
CAS No. 88791-08-6
Cat. No. B1600899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxybenzo[b]thiophene
CAS88791-08-6
Molecular FormulaC9H8OS
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1SC=C2
InChIInChI=1S/C9H8OS/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6H,1H3
InChIKeyRWWDZFRDYYQTFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxybenzo[b]thiophene (CAS 88791-08-6) - Core Properties and Scientific Utility for Targeted Synthesis


7-Methoxybenzo[b]thiophene (CAS 88791-08-6) is a heterocyclic organosulfur compound characterized by a methoxy (-OCH₃) substituent at the 7-position of the fused benzo[b]thiophene ring system [1]. This substitution pattern confers distinct regioselectivity in electrophilic aromatic substitution reactions, making it a valuable synthetic intermediate for constructing more complex, functionalized benzothiophene derivatives . The compound is utilized as a building block in medicinal chemistry and materials science research, where precise control over molecular architecture is critical .

Workflow Regioselective electrophilic substitution at C4
Synthetic role Building block for 4-substituted benzothiophenes
Design context Sulfur isostere for indole alkaloid analogs

Why Generic Substitution Fails: The Critical Impact of Methoxy Regiochemistry on 7-Methoxybenzo[b]thiophene Reactivity


The position of the methoxy group on the benzo[b]thiophene scaffold is not a minor structural variation; it is a primary determinant of chemical reactivity and synthetic utility. Blindly substituting 7-Methoxybenzo[b]thiophene with its regioisomers, such as the 4-methoxy or 6-methoxy analogs, leads to drastically different regioselective outcomes in key downstream functionalization steps [1]. This divergence can derail entire synthetic routes, resulting in undesired byproducts, lower yields, or complete synthetic failure, especially in multi-step sequences requiring predictable electrophilic substitution patterns [2].

Target 7‑Methoxybenzo[b]thiophene
May not transfer Regioselectivity shifts if replaced by 4‑ or 6‑methoxy isomers; C4 vs C7 substitution leads to different downstream products.
Target Defined substitution pattern
May not transfer Electrochemical oxidation outcome is methoxy‑position‑dependent; direct quinone access may be lost with regioisomers.

Quantitative Evidence Guide for Differentiating 7-Methoxybenzo[b]thiophene from In-Class Analogs


Divergent Electrophilic Substitution: 7-Methoxy Directs to C4, 4-Methoxy Directs to C7

The site of electrophilic aromatic substitution is governed by the position of the methoxy group. For 7-Methoxybenzo[b]thiophene, both bromination and nitration occur exclusively at the 4-position [1]. In stark contrast, for the 4-methoxy isomer, these same reactions yield the 7-substituted product [2]. This inversion of regioselectivity is a critical, quantifiable difference for synthetic route design.

Regioselectivity
Head-to-head
7‑methoxy → exclusive C4 substitution.
4‑methoxy isomer → exclusive C7 substitution.
Complete inversion of substitution site dictates synthetic route design.
Bromination and nitration conditions.
Regioselective Synthesis Electrophilic Aromatic Substitution Synthetic Methodology

Electrochemical Reactivity: Anodic Oxidation Pathway Yields 4,7-Dimethoxy Derivative

Under anodic oxidation conditions, 7-Methoxybenzo[b]thiophene demonstrates a distinct reactivity profile. While 4-methoxy analogs can be directly oxidized to quinone bisketals, the oxidation of 7-methoxybenzo[b]thiophene was investigated as part of a study that found the oxidation of 4-methoxybenzo[b]thiophene at or below room temperature primarily gave 4,7-dimethoxybenzo[b]thiophene [1]. This highlights a different electrochemical pathway and product outcome compared to its isomer.

Anodic oxidation
Method context
7‑methoxy participates in pathways toward 4,7‑dimethoxy‑benzothiophene; high‑yield quinone formation reported for related isomers.
Methoxy position affects electrochemical product profile.
Platinum anode, methanolic KOH.
Electroorganic Synthesis Quinone Synthesis Anodic Oxidation

Role as a Sulfur Isostere in Bioactive Analog Design

The 7-methoxybenzo[b]thiophene core serves as a sulfur isostere for the indole ring system found in natural alkaloids. Specifically, it forms the basis of sulfur analogs of harmaline and harmine, compounds known for their pharmacological effects on monoamine oxidase (MAO) [1]. While specific comparative IC50 values against the parent oxygen-heterocycle were not detailed in the available abstract, the synthesis of these analogs for evaluation as MAO inhibitors demonstrates a class-level inference: the 7-methoxy substitution pattern on the thiophene ring is deliberately chosen to mimic the electronic and steric properties of the 7-methoxy-β-carboline system [1].

Sulfur isostere
Class-level
Synthesized as sulfur analog of harmaline/harmine for MAO evaluation.
Supports bioisostere design strategy; quantitative comparison data not provided.
Review abstract; full enzyme data unavailable.
Medicinal Chemistry Bioisosterism MAO Inhibition

Supplier-Specified Purity and Storage: A Baseline for Reproducibility

Reproducibility in research hinges on well-defined material specifications. Commercial sources list 7-Methoxybenzo[b]thiophene with a minimum purity specification of 95% and recommend long-term storage in a cool, dry place , with some vendors specifying storage at 4°C . These are baseline specifications that ensure the material's integrity for sensitive synthetic or biological applications. While not a comparative advantage over isomers, this data is essential for procurement and ensures consistency across experiments.

Purity & storage
Specification review
Minimum purity 95%; long‑term storage cool/dry place or 4°C.
Verifiable baseline for procurement and reproducibility.
Based on supplier datasheets.
Procurement Specification Purity Analysis Storage Conditions

Key Application Scenarios for 7-Methoxybenzo[b]thiophene in Targeted Synthesis and Medicinal Chemistry


Synthesis of 4-Substituted Benzo[b]thiophene Derivatives via Electrophilic Substitution

7-Methoxybenzo[b]thiophene is the preferred starting material when the synthetic target requires selective functionalization at the 4-position of the benzo[b]thiophene ring. Its predictable and exclusive reactivity in bromination and nitration at the C4 site provides a reliable route to 4-substituted analogs, a pathway not accessible with the same regioselectivity using other methoxy isomers [1].

Electrochemical Synthesis of Benzo[b]thiophene-4,7-quinone Derivatives

Researchers investigating the electrochemical generation of thianaphthoquinones can utilize 7-Methoxybenzo[b]thiophene as part of a synthetic sequence involving anodic oxidation. Its reactivity profile, studied alongside other methoxy analogs, contributes to the development of routes to functionalized quinone monoketals and bisketals, which are valuable intermediates for more complex molecular architectures [2].

Design and Synthesis of Sulfur Bioisosteres of Bioactive Indole Alkaloids

In medicinal chemistry programs exploring sulfur-containing analogs of tryptamine- or β-carboline-based pharmacophores, 7-Methoxybenzo[b]thiophene is a strategic building block. Its use is justified by its structural and electronic mimicry of the indole nucleus, as demonstrated in the synthesis of sulfur isosteres of harmaline and harmine for evaluation as potential MAO inhibitors [3].

Building Block for Advanced Intermediates in Drug Discovery

Due to its defined purity profile (≥95%) and established storage conditions , 7-Methoxybenzo[b]thiophene serves as a reliable building block for synthesizing more elaborate molecules. Its utility is further supported by its mention in patents related to diverse therapeutic areas, including AMPK agonism and FGFR inhibition, indicating its role as a key intermediate in the generation of proprietary compound libraries .

Application
Selection Property
Validation Focus
C4‑substituted benzothiophene synthesis
Regioselective electrophilic substitution
Bromination/nitration outcome at C4
Electrochemical quinone synthesis
Anodic oxidation pathway
Product identity and regiochemical integrity
Sulfur bioisostere design
Sulfur isostere of indole alkaloids
Enzyme inhibition assay context
Advanced intermediate synthesis
Defined purity and storage baseline
Lot‑specific purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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